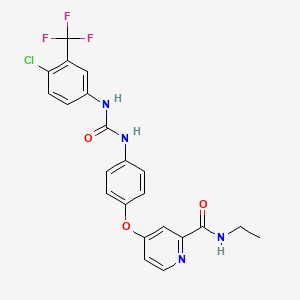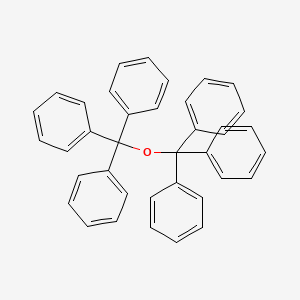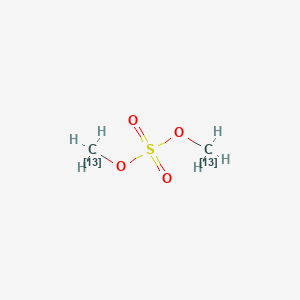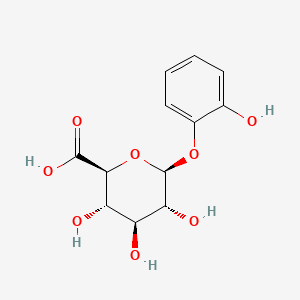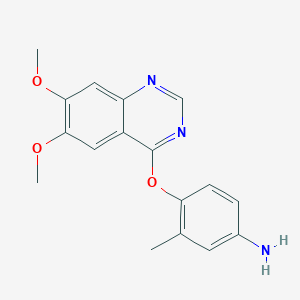![molecular formula C11H14ClNO4S2 B3326802 3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate CAS No. 286013-21-6](/img/structure/B3326802.png)
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate
Vue d'ensemble
Description
“3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate” is a chemical compound with the molecular formula C11H12ClNO3S2 and a molecular weight of 305.80 . It is also known by its CAS number 65287-04-9 .
Synthesis Analysis
The synthesis of this compound involves a reaction in 1,2-dichloro-benzene at 140℃ for 3 hours . The reactants include 5-chloro-2-methylbenzothiazole and propane sulfonate . After the reaction, the mixture is cooled to 40-50°C, methanol is added, and the mixture is stirred for 1-2 hours . The resulting product is filtered, and the filter cake is washed with methanol and dried under reduced pressure at 50°C to obtain a light pink powder .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazolium ring with a chlorine atom and a methyl group attached to it . This ring is further connected to a propane-1-sulfonate group .Physical and Chemical Properties Analysis
This compound is a light pink powder . It has a molecular weight of 305.80 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Sulfonate derivatives, including those with functional groups similar to the specified compound, are synthesized to enhance water solubility and anionic character, aiming at potential biological activities. For instance, the synthesis of novel functionalized N-sulfonates has shown significant antimicrobial and antifungal activities against a range of bacteria and fungi. These compounds, including quaternary ammonium salts with pyridyl, quinolyl, and isoquinolyl functional groups, demonstrate the potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Corrosion Inhibition
Another significant application area for sulfonate derivatives is in corrosion inhibition. Specifically, poly[(hydrazinylazo)]thiazoles derivatives have been investigated for their effectiveness in protecting cast iron-carbon alloy in acidic environments. These studies reveal that such compounds can significantly increase polarization resistance and decrease corrosion current density, offering promising solutions for industrial corrosion protection (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
Photomodulated Properties
Sulfonate derivatives are also explored for their unique photochromic and photomodulated fluorescence properties, indicating their potential in the development of novel optical materials and sensors. An example includes the synthesis of photochromic fulgides that display photomodulated fluorescence, demonstrating the diverse applications of sulfonate derivatives in materials science (Rybalkin et al., 2016).
Catalysis and Organic Synthesis
The research also extends to the use of sulfonate derivatives as catalysts in organic synthesis, highlighting their role in facilitating various chemical reactions under eco-friendly conditions. For instance, metal coordination polymers with sulfonate ligands have been employed as catalysts for the synthesis of dihydropyrimidinones via the Biginelli reaction, showcasing the potential of these compounds in green chemistry and catalysis (Wang et al., 2015).
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular functions and processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that the compound could potentially influence a range of cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate plays a significant role in biochemical reactions due to its strong cationic nature and good electrical conductivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound also interacts with proteins involved in cell signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their cell wall synthesis. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of essential biomolecules, leading to a decrease in their levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the nature of the interactions with other biomolecules .
Propriétés
IUPAC Name |
3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S2.H2O/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8;/h3-4,7H,2,5-6H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAKBQSRGFKFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



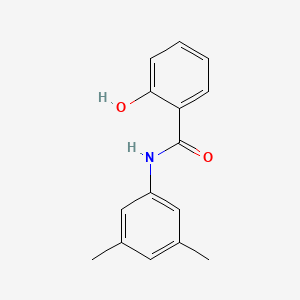
![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)
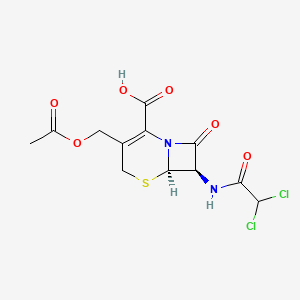

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)
![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)
